1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride is a synthetic compound with significant interest in medicinal chemistry. This compound is characterized by its complex molecular structure, which includes a cyclopropyl group, a thieno[3,2-c]pyridine moiety, and a fluorophenyl group. The molecular formula is and its molecular weight is approximately 331.4 g/mol .
This compound falls under the category of organic compounds, specifically as an ethanone derivative. It is classified as a pharmaceutical intermediate, potentially useful in the synthesis of other medicinal compounds.
The synthesis of 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride typically involves multi-step organic synthesis techniques. Key methods may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or found in specialized literature .
The molecular structure of 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride can be represented using various structural notations:
Fc1ccccc1C(Oc2cc3CN(CCc3s2)C(C(=O)C4CC4)c5ccccc5F)C(=O)C6CC6InChI=1S/C29H27F2NO3S/c30-22-7-3-1-5-20(22)26(27(33)17-9-10-17)32-14-13-24-19(16-32)15-25(36-24)35-29(28(34)18-11-12-18)21-6-2-4-8-23(21)31/h1-8,15,17-18,26,29H,9-14,16H2The compound's structural features contribute to its biological activity and interaction with biological targets. The presence of multiple functional groups allows for diverse interactions within biological systems.
The chemical reactivity of 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride can be explored through various reactions:
Technical details regarding these reactions depend on experimental setups and desired outcomes in synthetic pathways.
The mechanism of action for 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride is not fully elucidated but is believed to involve:
Data regarding specific targets and pathways are generally derived from pharmacological studies.
The physical properties of 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride include:
Chemical properties include:
Relevant data regarding these properties can be sourced from material safety data sheets or chemical databases .
1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: